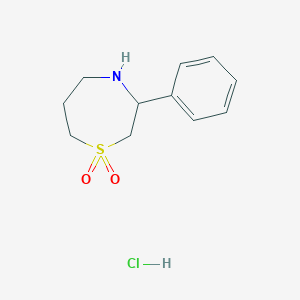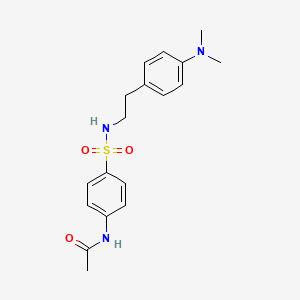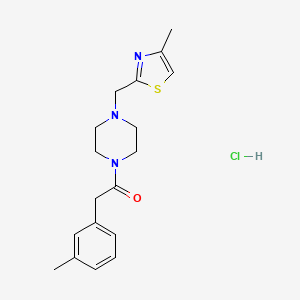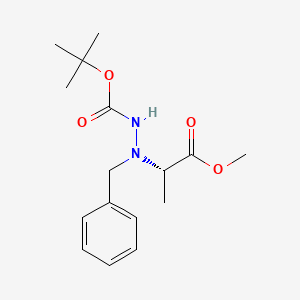
3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride is1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H . Physical And Chemical Properties Analysis
This compound is an oil at room temperature . and is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Protecting Groups in Synthesis
3-Phenyl-1,4-thiazepane 1,1-dioxide derivatives have been utilized in synthetic chemistry, particularly with the 3,4-dimethoxybenzyl group acting as an N-protecting group. This group is smoothly eliminated, with yields dependent on the substituents of the 3-phenyl ring, demonstrating its utility in complex organic syntheses (Grunder-Klotz & Ehrhardt, 1991).
Fragment Screening Libraries
1,4-Thiazepanes, including 3-Phenyl-1,4-thiazepane 1,1-dioxide derivatives, are significant in the development of screening libraries due to their highly 3D character. Their underrepresentation in fragment screening libraries was addressed by developing a one-pot synthesis for 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. These compounds have been characterized as new BET bromodomain ligands, indicating their potential in drug discovery and pharmaceutical research (Pandey et al., 2020).
Stereospecificity and Thermal Fragmentation
The stereochemistry of 3,4-diphenyl-2-methyl-1,2-thiazetidine 1,1-dioxide, a related compound, has been studied for its cis and trans isomers. These compounds undergo thermal fragmentation, providing insights into stereospecific reactions and decomposition mechanisms in chemical processes (Hiraoka & Kobayashi, 1975).
Novel Syntheses and Biological Activities
Several studies have focused on synthesizing novel derivatives of 1,4-thiazepane 1,1-dioxides and examining their biological activities. For instance, biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized, showcasing potential in antibacterial and antioxidant applications (Zia-ur-Rehman et al., 2009).
Antimicrobial Applications
1,5-Benzothiazepines, a class including 3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride, have been synthesized under ultrasound irradiation. These compounds demonstrated potent antimicrobial activities, suggesting their relevance in developing new antimicrobial agents (Chate et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
3-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYKWLKZBSGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CS(=O)(=O)C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)


![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2797155.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)
![Tert-butyl 4-{[(6-cyclobutylpyrimidin-4-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B2797162.png)



![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)

